molecular formula C19H13NO6 B2388354 2-(8-Oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)benzenecarboxylic acid CAS No. 882747-22-0

2-(8-Oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)benzenecarboxylic acid

Cat. No.: B2388354
CAS No.: 882747-22-0
M. Wt: 351.314
InChI Key: ITTIXUYQKAWCFF-UHFFFAOYSA-N
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Description

2-(8-Oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)benzenecarboxylic acid is a polycyclic heteroaromatic compound featuring a fused furoquinolinone core substituted with a benzenecarboxylic acid group. The molecule’s structural complexity arises from its dioxolo and furo rings fused to a quinoline backbone, while the benzenecarboxylic acid substituent introduces polar functionality.

Properties

IUPAC Name

2-(6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-8-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO6/c21-18(22)10-4-2-1-3-9(10)16-11-5-14-15(26-8-25-14)6-12(11)20-13-7-24-19(23)17(13)16/h1-6,16,20H,7-8H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTIXUYQKAWCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=CC=C5C(=O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(8-Oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)benzenecarboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C19H13NO6
  • Molecular Weight : 351.31 g/mol
  • CAS Number : 882747-22-0
  • Density : 1.6 ± 0.1 g/cm³
  • Boiling Point : 569.2 ± 50.0 °C at 760 mmHg
  • LogP : 1.43

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to the tetrahydroquinoline structure. For instance, derivatives of tetrahydroisoquinoline (THIQ) have demonstrated activity against various strains of human coronaviruses (HCoV-229E and HCoV-OC43) . The structural modifications in these compounds can significantly influence their biological efficacy.

Antitumor Activity

Compounds with similar core structures have been reported to exhibit antitumor properties. The introduction of specific functional groups can enhance their interaction with biological targets involved in cancer proliferation . The THIQ derivatives have shown promise in inhibiting tumor growth in various in vitro models.

Antimicrobial Effects

Research indicates that some derivatives of the compound may possess antimicrobial properties against resistant strains of bacteria and parasites. This is particularly relevant in the context of increasing antibiotic resistance .

Study on Antiviral Activity

A comparative analysis involving various THIQ derivatives was conducted to assess their antiviral activity. The study found that certain modifications led to enhanced potency against coronaviruses while maintaining low cytotoxicity levels compared to established antiviral drugs like chloroquine .

CompoundIC50 (µM)Selectivity Index
Avir-7280 ± 12560
Avir-8515 ± 22972
Chloroquine60 ± 3650

This table illustrates the comparative effectiveness of selected compounds against viral replication.

Antitumor Research

In another study focusing on antitumor activity, THIQ derivatives were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that certain analogs displayed significant cytotoxic effects while exhibiting minimal toxicity towards normal cells .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structure Variations

9-(2-Bromophenyl)-6,9-dihydro-1,3-dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
  • Key Differences : Replaces the benzenecarboxylic acid with a bromophenyl group.
  • Impact: Bromine’s electronegativity and steric bulk may alter electronic distribution and binding interactions compared to the carboxylic acid.
  • Molecular Weight: ~386.20 g/mol (calculated from C₁₈H₁₂BrNO₄).
9-(2-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
  • Key Differences : Substitutes the carboxylic acid with a methoxyphenyl group.
  • Impact : Methoxy is electron-donating, increasing electron density in the aromatic ring. This may enhance π-π stacking but reduce hydrogen-bonding capacity compared to the target compound. The lack of ionizable groups likely diminishes solubility in physiological environments .
  • Molecular Weight: ~353.34 g/mol (C₁₉H₁₅NO₅).

Functional Group Comparisons

9-Oxo-2-fluorenecarboxylic Acid
  • Key Differences: Features a fluorene backbone instead of a fused quinolinone.
  • However, the carboxylic acid group retains hydrogen-bonding capability, aligning with the target’s solubility profile .
  • Molecular Weight : ~238.23 g/mol (C₁₄H₁₀O₃).
(9-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[5,1-b]quinazolin-2-yl)-acetic Acid
  • Key Differences : Contains a triazoloquinazoline core with an acetic acid side chain.
  • Impact : The triazole ring introduces additional hydrogen-bonding sites, while the acetic acid group offers similar acidity to the benzenecarboxylic acid. The partially saturated core may confer conformational flexibility, contrasting with the target’s rigid fused rings .
  • Molecular Weight : ~273.27 g/mol (C₁₂H₁₁N₅O₃).

Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Benzenecarboxylic Acid C₂₁H₁₅NO₆ ~377.35 High polarity, hydrogen-bonding capacity
9-(2-Bromophenyl) Analog Bromophenyl C₁₈H₁₂BrNO₄ ~386.20 Lipophilic, steric bulk, reduced solubility
9-(2-Methoxyphenyl) Analog Methoxyphenyl C₁₉H₁₅NO₅ ~353.34 Moderate polarity, π-π stacking enhanced
9-Oxo-2-fluorenecarboxylic Acid Fluorene + COOH C₁₄H₁₀O₃ ~238.23 Linear structure, moderate rigidity

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